REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12]>O1CCCC1>[CH2:1]([NH:7][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=1[I:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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C(CCCCC)N
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Name
|
|
Quantity
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8 g
|
Type
|
reactant
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Smiles
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IC1=C(C(=O)Cl)C=CC=C1
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The tetrahydrofuran was removed
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Type
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TEMPERATURE
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Details
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by heating on a water bath at 65° for 10 minutes
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Duration
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10 min
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Type
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ADDITION
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Details
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50 ml of water were added
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Type
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CUSTOM
|
Details
|
to precipitate the crude product
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Type
|
CUSTOM
|
Details
|
The precipitate was recovered as in Example 1
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Type
|
CUSTOM
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Details
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recrystallized from a benzene/hexane mixture as white crystals
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Name
|
|
Type
|
product
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Smiles
|
C(CCCCC)NC(C1=C(C=CC=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |